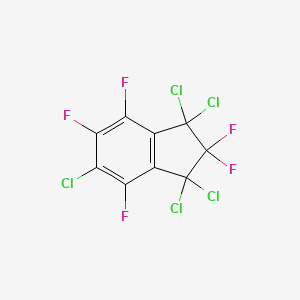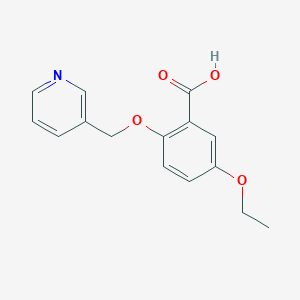![molecular formula C13H8N4 B14131354 8,9,11,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,12,14,16-octaene CAS No. 127219-11-8](/img/structure/B14131354.png)
8,9,11,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,12,14,16-octaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,9,11,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,12,14,16-octaene is a complex polycyclic compound characterized by its unique structure, which includes multiple nitrogen atoms within a tetracyclic framework.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,9,11,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,12,14,16-octaene typically involves multi-step reactions starting from simpler organic molecules. One common approach involves the cyclization of precursor compounds under specific conditions to form the tetracyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures for handling potentially hazardous reagents .
化学反応の分析
Types of Reactions
8,9,11,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,12,14,16-octaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to facilitate the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxygenated derivatives, while reduction could produce more hydrogenated forms of the compound .
科学的研究の応用
8,9,11,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,12,14,16-octaene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as high stability or unique electronic characteristics
作用機序
The mechanism by which 8,9,11,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,12,14,16-octaene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
Similar Compounds
- 8,10,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-9-thiol : This compound shares a similar tetracyclic structure but with different nitrogen atom placements and functional groups .
- 8,11,14,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,12,14,16-octaene : Another similar compound with slight variations in the structure and functional groups .
Uniqueness
What sets 8,9,11,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,12,14,16-octaene apart is its specific arrangement of nitrogen atoms within the tetracyclic framework, which can lead to unique chemical properties and reactivity compared to its analogs .
特性
CAS番号 |
127219-11-8 |
|---|---|
分子式 |
C13H8N4 |
分子量 |
220.23 g/mol |
IUPAC名 |
8,9,11,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,12,14,16-octaene |
InChI |
InChI=1S/C13H8N4/c1-2-6-10-9(5-1)12-13(16-15-10)17-8-4-3-7-11(17)14-12/h1-8H |
InChIキー |
NUFVUNCUPKOUDO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N=N2)N4C=CC=CC4=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14131280.png)
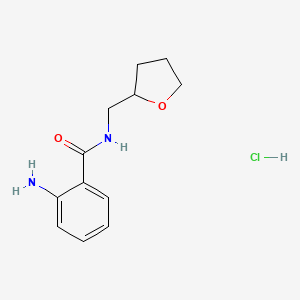

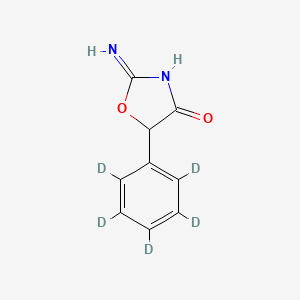
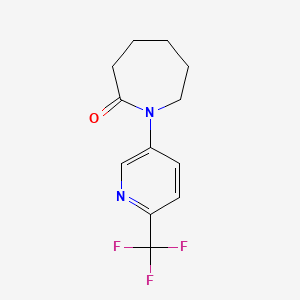

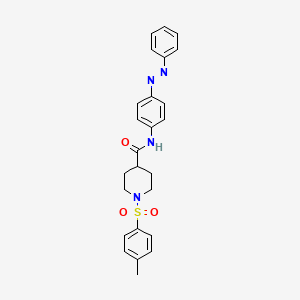

![1-Ethyl-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14131324.png)

